![molecular formula C10H13N3 B053897 N-メチル-N-[(1-メチル-1H-インダゾール-3-イル)メチル]アミン CAS No. 124491-38-9](/img/structure/B53897.png)
N-メチル-N-[(1-メチル-1H-インダゾール-3-イル)メチル]アミン
概要
説明
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science . The compound features a bicyclic ring structure consisting of a pyrazole ring fused to a benzene ring, which is characteristic of indazole derivatives .
科学的研究の応用
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine has several scientific research applications:
作用機序
Target of Action
The primary target of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is consistent with that of colchicine, a known tubulin polymerization inhibitor .
Biochemical Pathways
By inhibiting tubulin polymerization, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine affects the mitotic spindle, a structure composed of microtubules that segregates chromosomes during cell division . This disruption can lead to cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptosis, or programmed cell death .
Result of Action
The inhibition of tubulin polymerization by N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine leads to cell cycle arrest and apoptosis . This can result in the reduction of cell proliferation, particularly in cancer cells, as observed in in vitro studies against HeLa, MCF-7, and HT-29 cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine typically involves the reaction of 1-methyl-1H-indazole with formaldehyde and methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indazole derivatives.
類似化合物との比較
Similar Compounds
N-Methyl-N-[(1-methyl-1H-indol-3-yl)methyl]amine: Similar structure but with an indole ring instead of an indazole ring.
N-Methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with a pyrazole ring instead of an indazole ring.
Uniqueness
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is unique due to its specific indazole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
特性
IUPAC Name |
N-methyl-1-(1-methylindazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQYKASLVAVERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428715 | |
| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124491-38-9 | |
| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

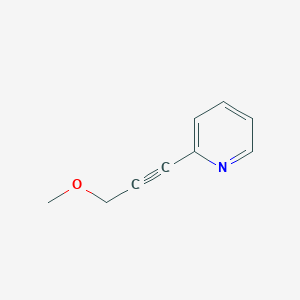
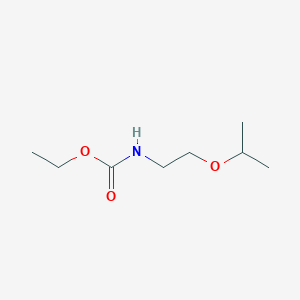
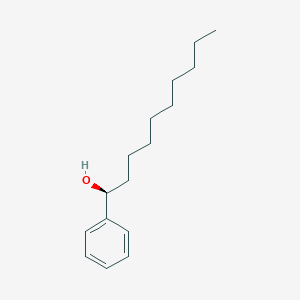
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
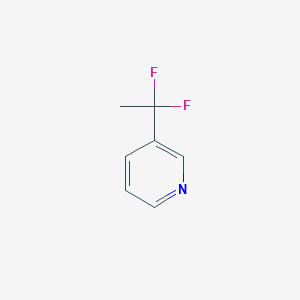
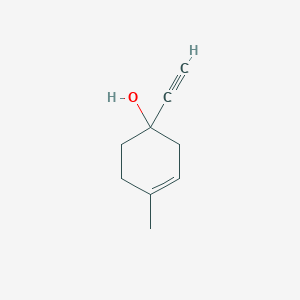
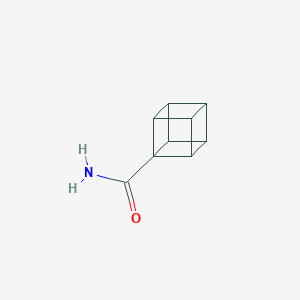
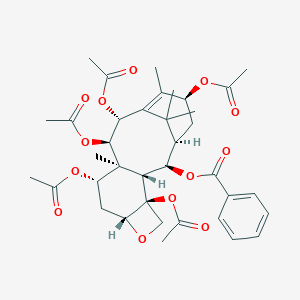
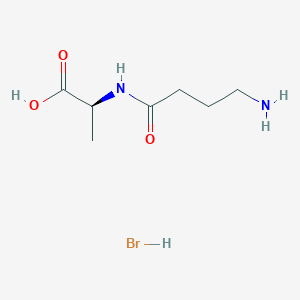
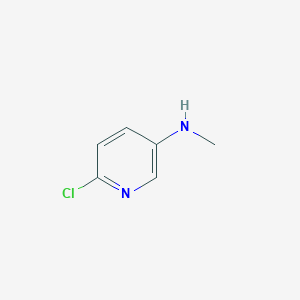
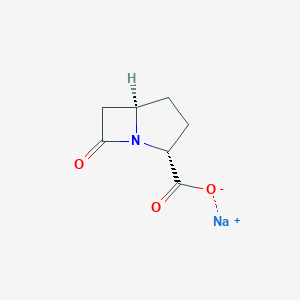
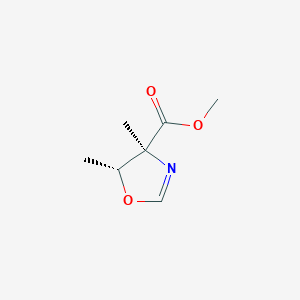

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
